

# Levophaceterane Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levophaceterane hydrochloride*

Cat. No.: *B1675172*

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## Introduction

Levophaceterane, with the chemical name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a psychostimulant compound that has garnered interest for its potential therapeutic applications. As the levorotatory enantiomer of phaceterane, it acts as a dopamine and norepinephrine reuptake inhibitor. This technical guide provides an in-depth overview of the synthesis and chemical properties of its hydrochloride salt, **Levophaceterane hydrochloride**. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.

## Chemical and Physical Properties

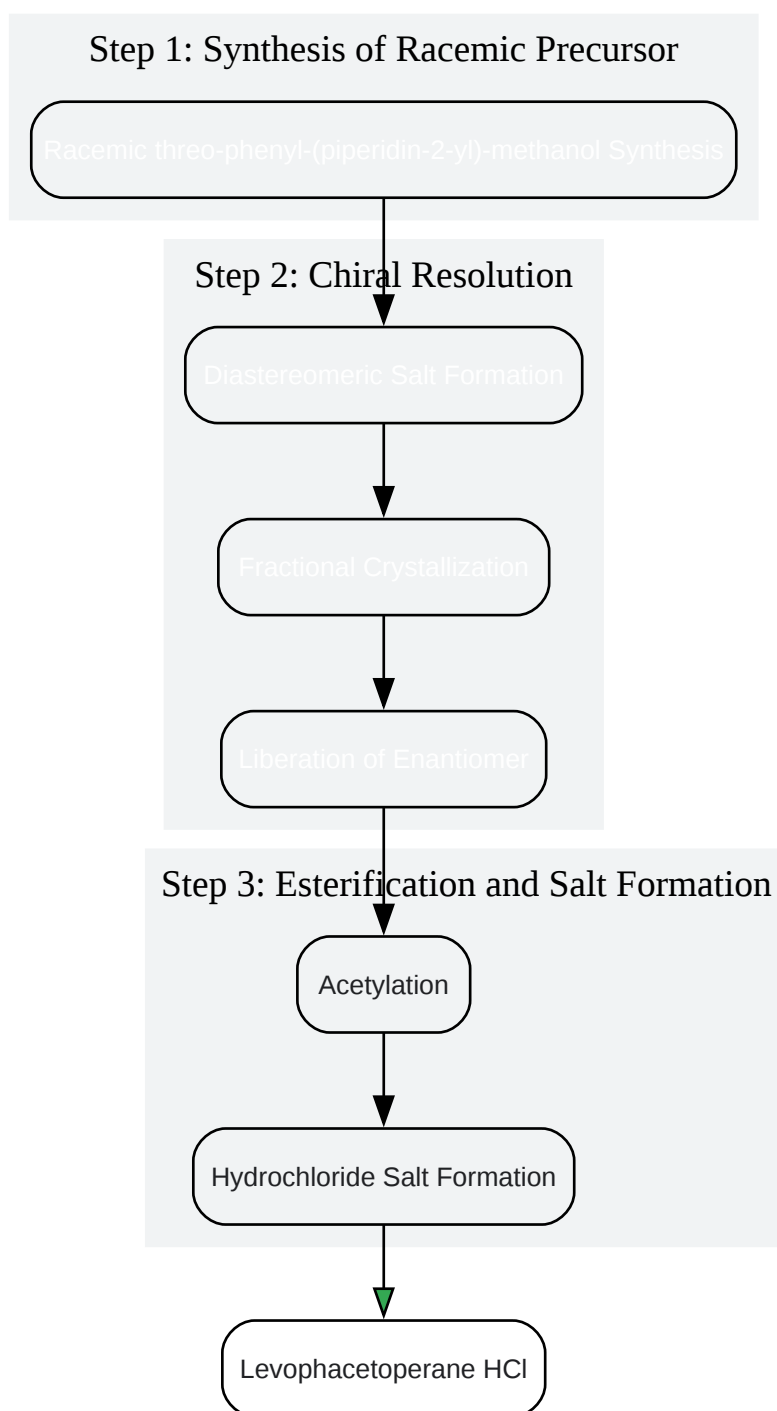
A summary of the key chemical and physical properties of Levophaceterane and its hydrochloride salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Reference
Levophacetoperane (Free Base)		
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate	[1]
CAS Number	24558-01-8	[1]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>2</sub>	[1]
Molecular Weight	233.31 g/mol	[1]
Levophacetoperane Hydrochloride		
Chemical Name	2-Piperidinemethanol, α-phenyl-, acetate (ester), hydrochloride	
CAS Number	23257-56-9	
Molecular Formula	C <sub>14</sub> H <sub>20</sub> ClNO <sub>2</sub>	
Molecular Weight	269.77 g/mol	
Melting Point	229-230 °C	
Appearance	White crystalline powder	

## Synthesis of Levophacetoperane Hydrochloride

The synthesis of **Levophacetoperane hydrochloride** is a multi-step process that involves the creation of a racemic intermediate, followed by chiral resolution to isolate the desired enantiomer, and finally, esterification and salt formation. The original synthesis was developed by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[1][2] A general overview of a plausible synthetic route is described below.

## Experimental Workflow for Synthesis



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Caption: General synthetic workflow for Levophacetoperane HCl.

## Experimental Protocols

Step 1: Synthesis of Racemic threo- $\alpha$ -Phenyl-2-piperidinemethanol

A common route to the racemic precursor involves the reaction of 2-benzoylpyridine with a reducing agent, such as sodium borohydride, followed by catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. The stereochemistry of the reduction often yields a mixture of threo and erythro isomers, which require separation.

#### Step 2: Chiral Resolution of threo- $\alpha$ -Phenyl-2-piperidinemethanol

The resolution of the racemic threo- $\alpha$ -phenyl-2-piperidinemethanol is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, as mentioned in patent literature.<sup>[2]</sup>

- Protocol for Diastereomeric Salt Formation:
  - Dissolve the racemic threo- $\alpha$ -phenyl-2-piperidinemethanol in a suitable solvent, such as propanol.<sup>[2]</sup>
  - Add a solution of (-)-dibenzoyltartaric acid in the same solvent.<sup>[2]</sup>
  - Allow the mixture to stand, which leads to the precipitation of the less soluble diastereomeric salt, the dibenzoyltartrate of the (R,R)-enantiomer.<sup>[2]</sup>
  - The precipitated salt is isolated by filtration.
  - To liberate the free base, the diastereomeric salt is treated with a base, such as sodium hydroxide, and the (R,R)-threo- $\alpha$ -phenyl-2-piperidinemethanol is extracted with an organic solvent.

#### Step 3: Acetylation of (R,R)-threo- $\alpha$ -Phenyl-2-piperidinemethanol

The isolated (R,R)-enantiomer of the alcohol is then acetylated to form Levophacetoperane.

- Protocol for Acetylation:
  - The (R,R)-threo- $\alpha$ -phenyl-2-piperidinemethanol is dissolved in an appropriate solvent.
  - An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

- The reaction mixture is stirred until the reaction is complete.
- The crude Levophaceterane is then purified, for example, by chromatography or recrystallization.

#### Step 4: Formation of **Levophaceterane Hydrochloride**

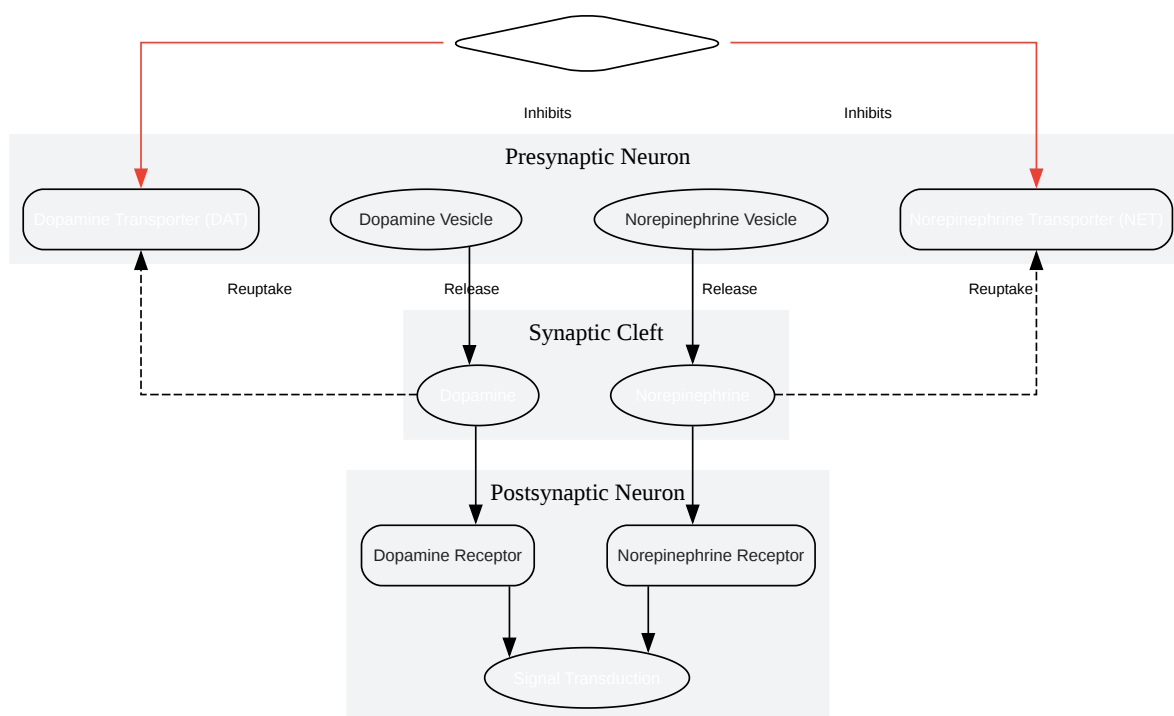
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

- Protocol for Hydrochloride Salt Formation:
  - The purified Levophaceterane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
  - A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.
  - The **Levophaceterane hydrochloride** precipitates as a white solid.
  - The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

## Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Levophaceterane exerts its psychostimulant effects by acting as a reuptake inhibitor for two key neurotransmitters in the central nervous system: dopamine (DA) and norepinephrine (NE).

## Signaling Pathway



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Caption: Mechanism of action of Levophaceterane.

By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, Levophaceterane prevents the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing their signaling to the postsynaptic neuron. This enhanced dopaminergic and noradrenergic activity is believed to be the basis for its stimulant and potential antidepressant effects.

## Analytical Methods

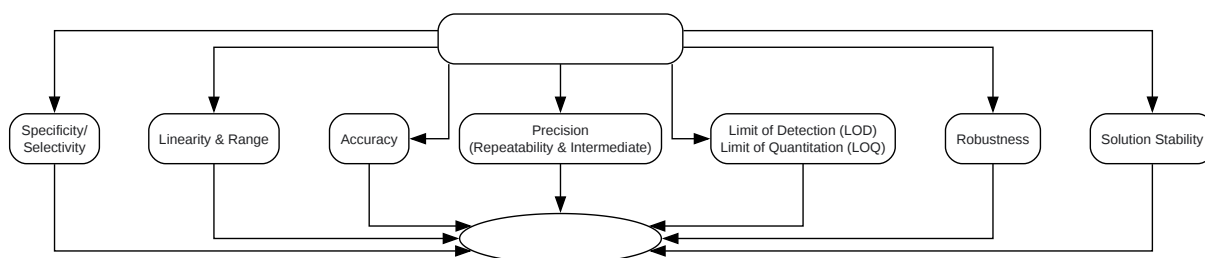
The quality control and analysis of **Levophacetoperane hydrochloride** are essential to ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. While a specific validated monograph may not be publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated.

### Proposed RP-HPLC Method Parameters

Parameter	Proposed Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate	1.0 mL/min
Detection	UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely in the range of 210-260 nm due to the phenyl group).
Injection Volume	10-20 µL
Column Temperature	Ambient or controlled (e.g., 25-30 °C)

## Method Validation Workflow

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.



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Caption: Workflow for HPLC method validation.

## Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of **Levophaceterane hydrochloride**, tailored for a scientific audience. The synthetic pathway, centered around the chiral resolution of a key intermediate, and the mechanism of action, involving the inhibition of dopamine and norepinephrine reuptake, are fundamental to understanding this compound. The outlined analytical approach provides a framework for the quality control and further investigation of this promising psychostimulant. This compilation of information aims to support the ongoing research and development efforts in the field of medicinal chemistry and pharmacology.

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## References

- 1. NLS-3 (Levophaceterane or (R,R) Phaceterane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]



- 2. US20150038533A1 - Phacetoperane for the treatment of attention-deficit hyperactivity disorder - Google Patents [patents.google.com]
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